

# Technical Guide: 5-Bromo-2-(4-fluorophenyl)pyridine

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## Compound of Interest

Compound Name:	5-Bromo-2-(4-fluorophenyl)pyridine
Cat. No.:	B1289181

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Bromo-2-(4-fluorophenyl)pyridine** is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a bromo-substituted pyridine ring coupled with a fluorinated phenyl group, makes it a versatile building block for the synthesis of a wide range of complex organic molecules. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and a logical workflow for its application in drug discovery.

## Chemical and Physical Properties

The fundamental properties of **5-Bromo-2-(4-fluorophenyl)pyridine** are summarized in the table below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value
Molecular Weight	252.08 g/mol
Molecular Formula	C <sub>11</sub> H <sub>7</sub> BrFN
CAS Number	463336-07-4
Melting Point	Not available
Boiling Point	Not available
Density	Not available

## Synthesis via Suzuki-Miyaura Coupling

The primary synthetic route to **5-Bromo-2-(4-fluorophenyl)pyridine** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

## Experimental Protocol

### Materials:

- 5-Bromo-2-chloropyridine
- (4-Fluorophenyl)boronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane
- Water
- Ethyl acetate

- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator

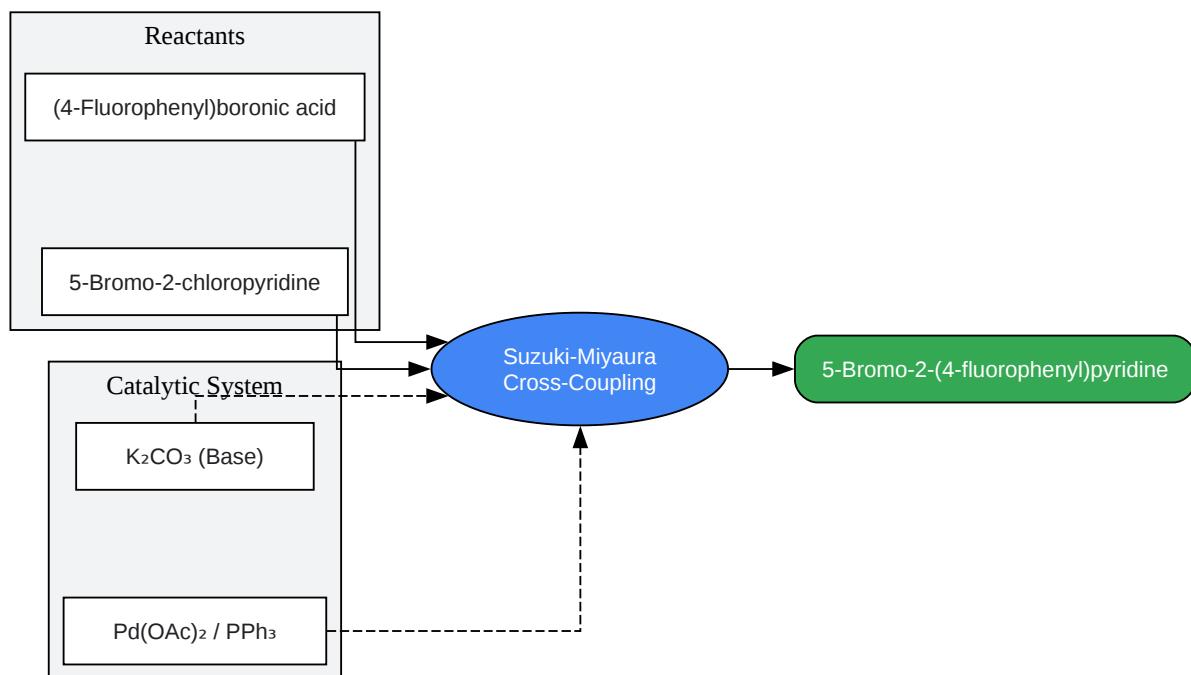
#### Procedure:

- Reaction Setup: In a round-bottom flask, combine 5-bromo-2-chloropyridine (1 equivalent), (4-fluorophenyl)boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
- Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
- Reaction Execution: Stir the mixture at 80-90°C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## Logical Workflow for Drug Discovery Application

**5-Bromo-2-(4-fluorophenyl)pyridine** serves as a key intermediate in the synthesis of novel therapeutic agents. The following diagram illustrates a typical workflow from this starting

material to a potential drug candidate.



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